molecular formula C19H23BO2 B1429376 4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1381960-58-2

4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane

Cat. No. B1429376
M. Wt: 294.2 g/mol
InChI Key: ZATGPSLHJMDVSV-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane” is a chemical compound with the molecular formula CHBOS. It has an average mass of 250.165 Da and a monoisotopic mass of 250.119888 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .

Scientific Research Applications

Synthesis of Organic Compounds

Researchers have utilized this compound in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which exhibit inhibitory activity against serine proteases like thrombin. These compounds, interestingly, show weak N–B coordination in solution, highlighting their potential for chemical modification and interaction studies (Spencer et al., 2002).

Material Science and Polymer Synthesis

In materials science, the compound has been pivotal in creating novel boron-containing stilbene derivatives for potential use in LCD technology and as intermediates for conjugated polyene synthesis. This highlights its utility in developing new materials with specific optical properties (Das et al., 2015).

Fluorescence and Detection Applications

A notable application is its use in synthesizing a pyrene derivative for sensitive and selective detection of H2O2 in living cells. This derivative's outstanding sensitivity and selectivity for H2O2 underline the compound's role in developing fluorescent probes for biological applications (Nie et al., 2020).

Catalysis and Chemical Reactions

Furthermore, it has been involved in the synthesis of boron-containing compounds, offering insights into molecular structures through crystallographic and DFT studies. This research provides valuable information on the physicochemical properties of boronate esters, crucial for various chemical reactions and potential drug synthesis (Huang et al., 2021).

Biomedical Research

Additionally, pinacolyl boronate-substituted stilbenes synthesized using this compound have shown lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. This application signifies the compound's potential in biomedical research for developing lipid-lowering drugs (Das et al., 2011).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATGPSLHJMDVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739615
Record name 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane

CAS RN

1381960-58-2
Record name 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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